4-(4-Methyl-1,2-oxazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-1,2-oxazol-5-yl)piperidine is a heterocyclic organic compound that features both an oxazole and a piperidine ring The oxazole ring contains one nitrogen and one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key reagents . This reaction involves the cycloaddition of TosMIC with aldehydes or imines to form the oxazole ring. The piperidine ring can then be introduced through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of microwave-assisted synthesis has been reported to enhance reaction yields and reduce reaction times . Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1,2-oxazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole compounds.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.
Major Products
The major products formed from these reactions include various substituted oxazoles and piperidines, which can be further functionalized for specific applications in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Methyl-1,2-oxazol-5-yl)piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a valuable scaffold for the development of new therapeutic agents.
Medicine
Medicinally, derivatives of this compound have shown promise in the treatment of various diseases, including bacterial infections and inflammatory conditions . Its incorporation into drug molecules can improve their pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1,2-oxazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity and selectivity . These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1,2-oxazol-5-yl)morpholine
- 4-(4-Methyl-1,2-oxazol-5-yl)pyrrolidine
- 4-(4-Methyl-1,2-oxazol-5-yl)azepane
Uniqueness
Compared to these similar compounds, 4-(4-Methyl-1,2-oxazol-5-yl)piperidine offers a unique combination of structural features that enhance its chemical reactivity and biological activity. The presence of both the oxazole and piperidine rings allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
4-methyl-5-piperidin-4-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-6-11-12-9(7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRUXNJKBVXYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.